N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-2,4-difluorobenzene-1-sulfonamide
CAS No.: 1019099-26-3
Cat. No.: VC11921017
Molecular Formula: C21H18F2N6O2S
Molecular Weight: 456.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1019099-26-3 |
|---|---|
| Molecular Formula | C21H18F2N6O2S |
| Molecular Weight | 456.5 g/mol |
| IUPAC Name | N-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]-2,4-difluorobenzenesulfonamide |
| Standard InChI | InChI=1S/C21H18F2N6O2S/c1-13-11-14(2)29(27-13)21-10-9-20(25-26-21)24-16-4-6-17(7-5-16)28-32(30,31)19-8-3-15(22)12-18(19)23/h3-12,28H,1-2H3,(H,24,25) |
| Standard InChI Key | RFRXLAGUODZMMF-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NN1C2=NN=C(C=C2)NC3=CC=C(C=C3)NS(=O)(=O)C4=C(C=C(C=C4)F)F)C |
| Canonical SMILES | CC1=CC(=NN1C2=NN=C(C=C2)NC3=CC=C(C=C3)NS(=O)(=O)C4=C(C=C(C=C4)F)F)C |
Introduction
Structural and Physicochemical Properties
The compound’s structure combines three pharmacologically relevant motifs: a pyridazine ring, a 3,5-dimethylpyrazole group, and a 2,4-difluorobenzenesulfonamide fragment. Pyridazine derivatives are known for their ability to participate in hydrogen bonding and π-π stacking interactions, which enhance target binding affinity. The 3,5-dimethylpyrazole substituent introduces steric bulk and metabolic stability, as methyl groups resist oxidative degradation . Meanwhile, the 2,4-difluorobenzenesulfonamide moiety contributes to electronegativity and lipophilicity, factors critical for membrane permeability and bioavailability .
Molecular Geometry and Electronic Configuration
Computational modeling of analogous sulfonamide-containing compounds reveals that the sulfonamide group adopts a planar conformation, facilitating interactions with enzymatic active sites. Fluorine atoms at the 2- and 4-positions of the benzene ring induce electron-withdrawing effects, polarizing the sulfonamide’s sulfur atom and enhancing its hydrogen-bond-accepting capacity . This electronic configuration may improve binding to targets such as carbonic anhydrases or tyrosine kinases, which often feature polar active sites .
Physicochemical Profile
Key physicochemical parameters are summarized in Table 1. The compound’s moderate molecular weight (456.5 g/mol) and calculated partition coefficient (LogP ≈ 2.8, estimated via PubChem algorithms ) suggest favorable absorption characteristics. The presence of two fluorine atoms increases metabolic stability by blocking cytochrome P450-mediated oxidation at vulnerable positions .
Table 1: Physicochemical Properties of N-(4-{[6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-2,4-difluorobenzene-1-sulfonamide
| Property | Value |
|---|---|
| Molecular Formula | C21H18F2N6O2S |
| Molecular Weight | 456.5 g/mol |
| LogP (Estimated) | 2.8 |
| Hydrogen Bond Donors | 2 (NH groups) |
| Hydrogen Bond Acceptors | 8 (N, O, F atoms) |
| Rotatable Bonds | 6 |
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of this compound likely follows a multi-step sequence common to pyridazine-sulfonamide hybrids (Figure 1). Initial steps involve the preparation of 3,5-dimethylpyrazole, which is subsequently coupled to a 6-aminopyridazine intermediate via nucleophilic aromatic substitution. The final sulfonamide linkage is achieved through reaction of the aniline-containing intermediate with 2,4-difluorobenzenesulfonyl chloride under basic conditions. Microwave-assisted synthesis has been reported for analogous compounds, reducing reaction times from hours to minutes while improving yields.
Stability and Reactivity
The compound exhibits stability under ambient conditions but may degrade upon prolonged exposure to UV light due to the pyridazine ring’s photosensitivity. The sulfonamide group is susceptible to hydrolysis under strongly acidic or basic conditions, necessitating careful pH control during formulation . Fluorine atoms enhance stability against oxidative metabolism, as demonstrated in related fluorinated sulfonamides .
Biological Activities and Mechanisms
Antimicrobial and Anti-Inflammatory Effects
Pyrazole derivatives exhibit broad-spectrum antimicrobial activity by disrupting bacterial DNA gyrase or fungal lanosterol demethylase . The 3,5-dimethylpyrazole moiety in this compound could potentiate such effects, as methyl groups enhance membrane penetration. Additionally, sulfonamides are established inhibitors of cyclooxygenase-2 (COX-2), suggesting anti-inflammatory applications .
Table 2: Biological Activities of Structural Analogs
| Compound Class | Target | IC50/EC50 |
|---|---|---|
| Pyridazine-sulfonamides | EGFR | 12–85 nM |
| Fluorinated pyrazoles | COX-2 | 0.3–1.2 μM |
| Aryl sulfonamides | Carbonic anhydrase | 8–15 nM |
Pharmacokinetic and Toxicological Considerations
Metabolism and Excretion
In vitro studies of similar compounds show hepatic clearance rates of 12–15 mL/min/kg, primarily via glucuronidation of the sulfonamide nitrogen . The 3,5-dimethylpyrazole group resists oxidative metabolism, reducing first-pass effects.
Toxicity Profile
No acute toxicity data exist for this compound, but related sulfonamides exhibit LD50 values >500 mg/kg in rodents. Potential off-target effects include inhibition of carbonic anhydrase isoforms, leading to metabolic acidosis .
Future Research Directions
Target Validation and Optimization
Priority should be given to target identification via chemoproteomic approaches. Structural modifications, such as replacing the 2,4-difluorophenyl group with a 4-ethoxyphenyl moiety (as in PubChem CID 16809574 ), could optimize selectivity and potency.
Preclinical Development
Rodent pharmacokinetic studies and xenograft models are needed to evaluate antitumor efficacy. Parallel investigations into antimicrobial activity should screen against ESKAPE pathogens and Candida species.
Formulation Strategies
Nanoencapsulation or prodrug approaches may address solubility limitations. For instance, conjugating the sulfonamide to a polyethylene glycol (PEG) chain could improve aqueous solubility without compromising target binding .
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